

# Technical Guide: (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol and its Analogs

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## Compound of Interest

Compound Name: (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B177639

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The target compound, **(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol**, is not readily found in major chemical databases with a registered CAS number. This guide provides data on this compound where available, alongside comprehensive information on its closely related and more extensively documented N-substituted analogs. All data should be carefully cross-referenced to the specific analog it pertains to.

## Chemical Identity and Physical Properties

While a specific CAS number for the parent compound **(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol** remains elusive in public databases, several of its N-substituted derivatives are well-characterized. These analogs serve as valuable reference points for understanding the physicochemical properties of this class of compounds. The data for these analogs is summarized below.

Table 1: Physicochemical Properties of **(3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol** Analogs

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical State	Reference(s)
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol	949898-58-2	C <sub>6</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O	180.13	-	<a href="#">[1]</a>
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol	122431-37-2	C <sub>5</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O	166.10	Crystals	<a href="#">[2]</a>
(1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol	218631-47-1	C <sub>12</sub> H <sub>11</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	272.22	-	<a href="#">[3]</a>
[2-Methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol	639784-65-9	C <sub>12</sub> H <sub>11</sub> F <sub>3</sub> N <sub>2</sub> O	256.22	-	
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol	318469-22-6	C <sub>12</sub> H <sub>11</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	272.22	-	<a href="#">[4]</a>

# Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Pyrazoles

The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through several established methodologies. A general and widely applicable approach involves the condensation of a  $\beta$ -dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.

## General Synthesis of 1,3,5-Substituted Pyrazoles

A common route to trifluoromethylated pyrazoles involves the reaction of a trifluoroacetylated acetylene or a similar 1,3-dicarbonyl precursor with a substituted hydrazine. The regioselectivity of this reaction can often be controlled by the choice of solvent and reaction conditions.

Example Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is based on the synthesis of a constitutional isomer and provides a relevant example of pyrazole ring formation.

Materials:

- Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
- Aqueous methyl hydrazine (40% w/w)
- Sulfuric acid (96% w/w) or Acetic acid
- Water
- Ethanol (optional, as solvent)

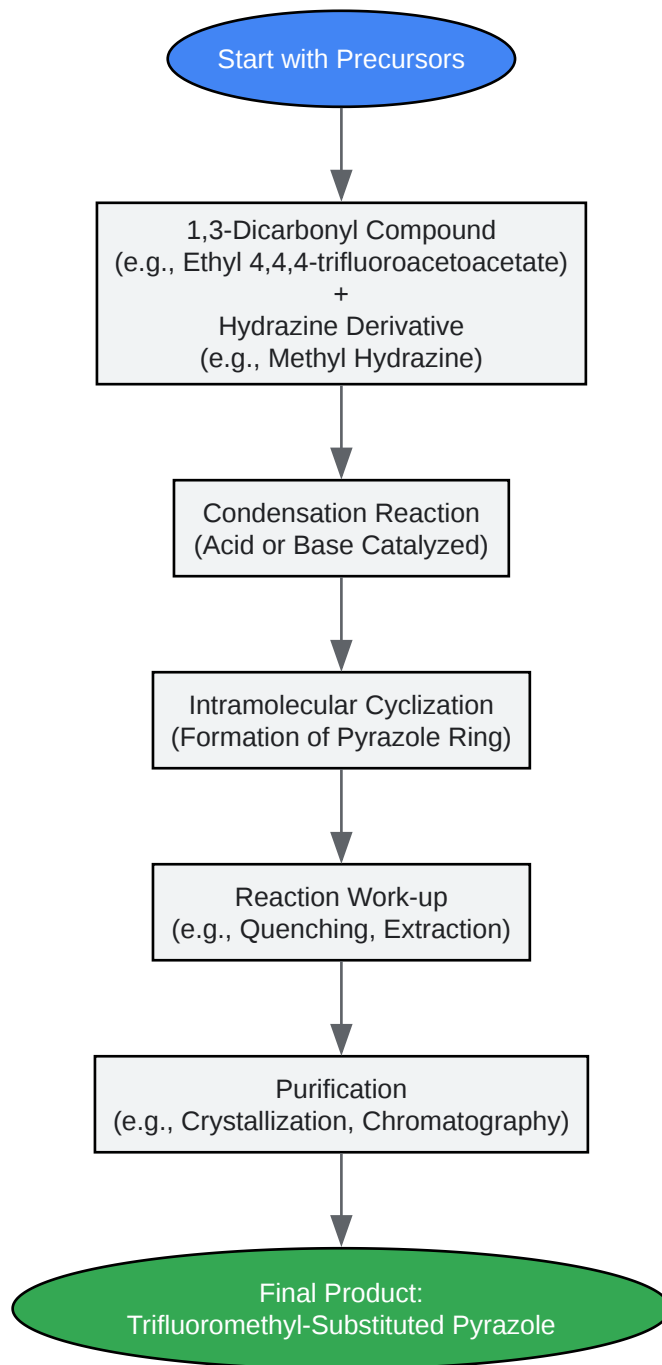
Procedure:

- To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate, an acidic catalyst such as sulfuric acid or acetic acid is added.
- The mixture is heated to a temperature ranging from 80 to 95 °C.

- Aqueous methyl hydrazine is then added dropwise to the reaction mixture while maintaining the temperature.
- After the addition is complete, the reaction mixture is stirred at the elevated temperature for a period of 2 to 5 hours to ensure complete cyclization.
- Following the reaction, water is added, and the product is isolated. This can be achieved by distillation to remove any volatile byproducts and solvents, followed by cooling to induce crystallization.
- The crystallized product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Logical Workflow for Synthesis

## General Synthesis of Trifluoromethyl-Pyrazoles



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Caption: General workflow for the synthesis of trifluoromethyl-pyrazoles.

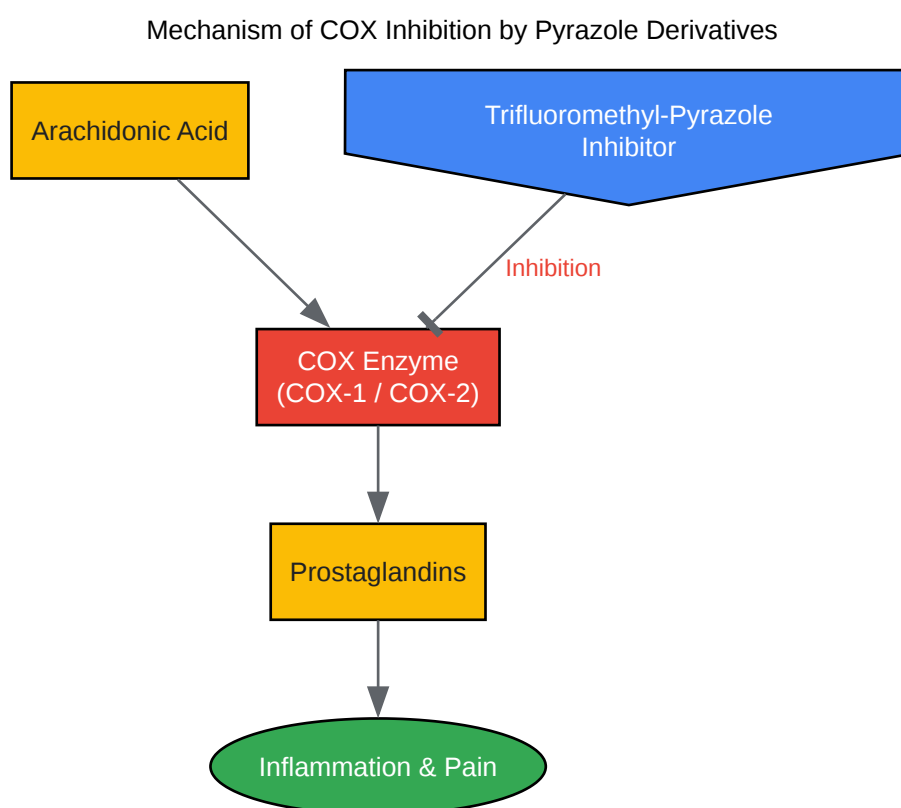
## Biological Activity and Potential Applications

Trifluoromethyl-substituted pyrazole derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[3][5][6] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7]

## Enzyme Inhibition

Many trifluoromethyl-pyrazole derivatives have been investigated as potent enzyme inhibitors. For example, certain analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[8][9]

### Conceptual Pathway of COX Inhibition



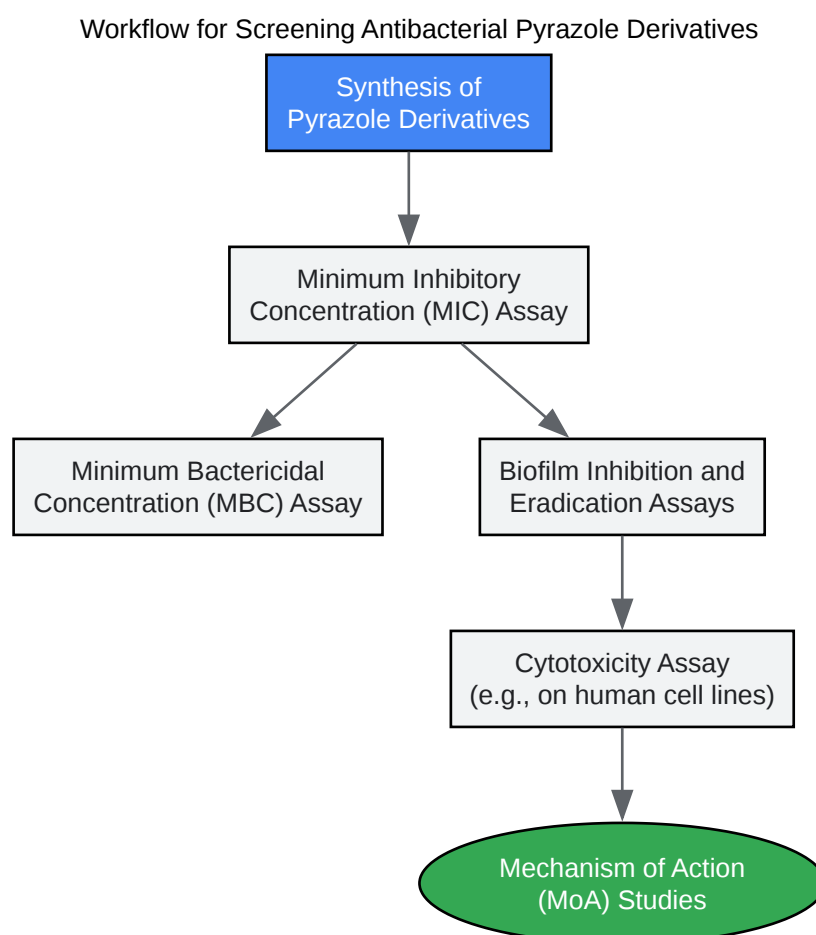
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Caption: Inhibition of prostaglandin synthesis via COX enzyme by pyrazole derivatives.

## Antibacterial Activity

Several studies have highlighted the potential of trifluoromethyl-phenyl substituted pyrazole derivatives as effective antimicrobial agents, particularly against Gram-positive bacteria.[2][3] Some of these compounds have demonstrated the ability to inhibit the growth of antibiotic-resistant strains and prevent the formation of biofilms.[2] Investigations into their mechanism of action suggest that they may have a broad range of inhibitory effects on bacterial cellular functions.[1][2]

### Experimental Workflow for Antibacterial Screening



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